Cas no 1214389-00-0 (2-Chloro-5-(4-fluorophenyl)pyridin-3-amine)

2-Chloro-5-(4-fluorophenyl)pyridin-3-amine structure
1214389-00-0 structure
商品名:2-Chloro-5-(4-fluorophenyl)pyridin-3-amine
CAS番号:1214389-00-0
MF:C11H8ClFN2
メガワット:222.646024703979
CID:4909866

2-Chloro-5-(4-fluorophenyl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 2-chloro-5-(4-fluorophenyl)pyridin-3-amine
    • 2-Chloro-5-(4-fluorophenyl)pyridin-3-amine
    • インチ: 1S/C11H8ClFN2/c12-11-10(14)5-8(6-15-11)7-1-3-9(13)4-2-7/h1-6H,14H2
    • InChIKey: GSSHDQBQRZOMEH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(C=N1)C1C=CC(=CC=1)F)N

計算された属性

  • せいみつぶんしりょう: 222.036
  • どういたいしつりょう: 222.036
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 38.9

2-Chloro-5-(4-fluorophenyl)pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029000370-500mg
2-Chloro-5-(4-fluorophenyl)pyridin-3-amine
1214389-00-0 95%
500mg
$1718.70 2023-09-04
Alichem
A029000370-1g
2-Chloro-5-(4-fluorophenyl)pyridin-3-amine
1214389-00-0 95%
1g
$2808.15 2023-09-04
Alichem
A029000370-250mg
2-Chloro-5-(4-fluorophenyl)pyridin-3-amine
1214389-00-0 95%
250mg
$1038.80 2023-09-04

2-Chloro-5-(4-fluorophenyl)pyridin-3-amine 関連文献

2-Chloro-5-(4-fluorophenyl)pyridin-3-amineに関する追加情報

Comprehensive Overview of 2-Chloro-5-(4-fluorophenyl)pyridin-3-amine (CAS No. 1214389-00-0)

2-Chloro-5-(4-fluorophenyl)pyridin-3-amine (CAS No. 1214389-00-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core substituted with chloro and 4-fluorophenyl groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, C11H8ClFN2, offers versatility in drug design, particularly in targeting kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in precision medicine and sustainable agriculture, aligning with global trends toward personalized therapies and eco-friendly crop protection.

The growing demand for heterocyclic compounds like 2-Chloro-5-(4-fluorophenyl)pyridin-3-amine reflects broader industry shifts toward small-molecule therapeutics and green chemistry. Recent studies highlight its role in modulating enzyme activity, making it a candidate for treating metabolic disorders. Additionally, its fluorinated aromatic moiety enhances metabolic stability, a sought-after property in drug discovery. As the scientific community prioritizes AI-driven molecular modeling, this compound’s structural features are frequently analyzed in computational chemistry platforms to predict binding affinities and optimize lead compounds.

From a synthetic perspective, CAS No. 1214389-00-0 is synthesized via Pd-catalyzed cross-coupling reactions, a method favored for its efficiency and scalability. Its chloropyridine segment allows further functionalization, enabling derivatives with tailored properties. This adaptability resonates with the high-throughput screening (HTS) paradigm, where rapid iteration of molecular variants accelerates hit-to-lead transitions. Moreover, its compatibility with continuous flow chemistry aligns with industrial efforts to minimize waste and energy consumption—a response to the circular economy movement.

In agrochemical applications, 2-Chloro-5-(4-fluorophenyl)pyridin-3-amine is investigated for its potential as a plant growth regulator or pesticide precursor. The fluorophenyl group’s lipophilicity improves membrane permeability, enhancing bioavailability in target organisms. With rising concerns over pesticide resistance and environmental persistence, this compound’s degradability profile is under scrutiny to ensure compliance with REACH and EPA guidelines. Such evaluations are pivotal as regulators and consumers demand safer alternatives to conventional agrochemicals.

The commercial viability of CAS No. 1214389-00-0 is bolstered by its inclusion in custom synthesis catalogs from leading suppliers. Its pricing and availability are often queried alongside terms like "pyridine derivatives suppliers" and "fluorinated building blocks", reflecting market interest. Analytical data—such as HPLC purity, NMR spectra, and MSDS—are frequently requested to ensure quality control in R&D workflows. These metrics are critical for laboratories adhering to Good Laboratory Practice (GLP) standards.

Looking ahead, 2-Chloro-5-(4-fluorophenyl)pyridin-3-amine exemplifies the intersection of medicinal chemistry and materials science. Its applications may expand into organic electronics or catalysis, given the electron-withdrawing properties of its substituents. Collaborative research between academia and industry will likely uncover novel uses, driven by advancements in automated synthesis and machine learning-assisted property prediction. As such, this compound remains a focal point for innovation in multidisciplinary fields.

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